Biocytin hydrazide

説明

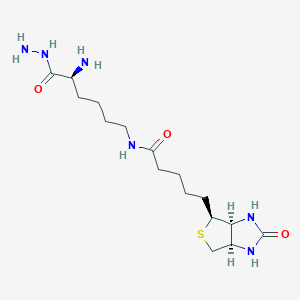

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145482 | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102743-85-1 | |

| Record name | Biocytin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biocytin hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biocytin Hydrazide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of biocytin (B1667093) hydrazide, a versatile reagent for the selective labeling and analysis of biomolecules. We will cover its fundamental properties, mechanisms of action, and detailed experimental protocols, with a focus on its application in identifying and characterizing components of cellular signaling pathways.

Core Properties of Biocytin Hydrazide

This compound is a water-soluble, biotin-containing compound featuring a hydrazide functional group. This structure allows it to be covalently coupled to other molecules, making it an invaluable tool for biotinylating glycoproteins, carbohydrates, and proteins. Its key physicochemical properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 386.51 g/mol | [1][2] |

| Molecular Formula | C₁₆H₃₀N₆O₃S | [1] |

| CAS Number | 102743-85-1 | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO; water-soluble | [1][3] |

| Reactive Group | Hydrazide (-NH-NH₂) | |

| Primary Targets | Aldehydes (from oxidized carbohydrates), Carboxyl Groups (with EDC) |

Mechanism of Action and Labeling Chemistries

The utility of this compound stems from the reactivity of its terminal hydrazide group, which can form stable covalent bonds with specific functional groups on target biomolecules. The two primary labeling strategies are detailed below.

Labeling of Glycoproteins and Carbohydrates

The most common application of this compound is the labeling of glycosylated molecules. This process involves two key steps:

-

Oxidation: The sugar moieties (specifically cis-diols) on the glycoconjugate are gently oxidized to create reactive aldehyde groups. This is typically achieved using either a chemical oxidizing agent like sodium periodate (B1199274) (NaIO₄) or an enzyme such as galactose oxidase.[4]

-

Conjugation: The hydrazide group on this compound nucleophilically attacks the newly formed aldehyde, resulting in the formation of a stable hydrazone bond.[5]

This method is particularly effective for labeling cell surface glycoproteins, as the oxidation step can be performed on intact cells, targeting molecules exposed to the extracellular environment.[6]

Labeling of Proteins via Carboxyl Groups

This compound can also be used to label proteins at aspartic and glutamic acid residues. This reaction requires a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl groups (-COOH) to form a reactive intermediate that can then be attacked by the hydrazide, forming a stable amide bond.[5]

Application in Signaling Pathway Research: Cell Surface Capture

A powerful application of this labeling chemistry is in the identification of cell surface proteins, including receptors, ion channels, and adhesion molecules that are critical initiators of signaling cascades. The Cell Surface Capture (CSC) methodology leverages this compound to isolate and subsequently identify these proteins via mass spectrometry.[6]

The workflow involves:

-

Oxidizing cell surface glycans on intact, live cells.

-

Labeling the generated aldehydes with this compound.

-

Lysing the cells and capturing the biotinylated proteins on an avidin or streptavidin solid support (e.g., beads).

-

Eluting and identifying the captured proteins, providing a snapshot of the "surfaceome" that can reveal novel signaling components.

A specific example of this approach was used to identify the chitin (B13524) elicitor binding protein (CEBiP) in rice cells, a key receptor in plant defense signaling. Researchers synthesized a conjugate of a chitin ligand and this compound, which was then used as an affinity probe to successfully isolate and identify the receptor from membrane preparations.[3]

Experimental Protocols

The following are detailed protocols for the two primary labeling methods. Optimization may be required depending on the specific application and biomolecule.

Protocol 1: Labeling Glycoproteins

This protocol is designed for labeling glycoproteins via oxidation of their carbohydrate moieties.

Materials and Reagents

| Reagent/Material | Specifications |

| Glycoprotein Sample | 1-5 mg/mL in an appropriate buffer |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 |

| Sodium Periodate (NaIO₄) | 10-100 mM in water (prepare fresh) |

| This compound Stock | 50 mg/mL in anhydrous DMSO |

| Quenching Solution (Optional) | 1 M Glycerol |

| Purification Column | Desalting or gel filtration column |

| Coupling Buffer | PBS or other amine-free buffer, pH 6.5-7.5 |

Procedure

-

Sample Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-5 mg/mL.

-

Oxidation:

-

Add sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use 1 mM; for other sugars, use 10 mM.[5]

-

Incubate the reaction on ice for 30 minutes, protected from light.

-

-

Purification: Remove excess periodate by passing the solution through a desalting column equilibrated with Coupling Buffer.

-

Biotinylation:

-

Add the this compound stock solution to the oxidized glycoprotein solution. A final concentration of 1-5 mM this compound is typical.

-

Incubate for 2 hours to overnight at room temperature with gentle mixing.

-

-

Final Purification: Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS). The biotinylated glycoprotein is now ready for downstream applications.

Protocol 2: Labeling Proteins via Carboxyl Groups

This protocol uses EDC chemistry to label proteins at aspartic and glutamic acid residues.

Materials and Reagents

| Reagent/Material | Specifications |

| Protein Sample | 5-10 mg/mL in MES Buffer |

| Activation Buffer (MES Buffer) | 0.1 M MES, 0.5 M NaCl, pH 4.5-5.0 |

| EDC (Carbodiimide) Stock | 10 mg/mL in water or MES buffer (prepare fresh) |

| This compound Stock | 50 mM in anhydrous DMSO |

| Purification Column | Desalting or gel filtration column |

Procedure

-

Sample Preparation: Dissolve the protein in MES Buffer to a concentration of 5-10 mg/mL. Ensure the buffer does not contain primary amines or carboxyls.

-

Reagent Addition:

-

Add this compound stock solution to the protein solution to a final concentration of approximately 1-2 mM.

-

Add EDC stock solution to a final concentration of 5-10 mM.

-

-

Reaction: Incubate at room temperature for 2 hours to overnight with gentle mixing.

-

Purification: Remove excess EDC and unreacted this compound using a desalting column or dialysis. The labeled protein can be stored under conditions appropriate for the unmodified protein.

Note: This reaction may result in some protein polymerization. This can be minimized by adjusting the ratio of EDC to this compound.[5]

References

- 1. biotium.com [biotium.com]

- 2. Site-specific labeling of cell surface proteins with biophysical probes using biotin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. cephamls.com [cephamls.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Biocytin Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin (B1667093) hydrazide is a versatile, water-soluble derivative of biotin (B1667282) that serves as a valuable tool in a wide range of life science research and drug development applications.[1][2][3] Its unique chemical properties, particularly the presence of a reactive hydrazide group, enable the specific labeling and subsequent detection or purification of various biomolecules, including glycoproteins, carbohydrates, and proteins with exposed carboxyl groups.[4][5] This guide provides a comprehensive overview of the chemical properties of biocytin hydrazide, detailed experimental protocols for its use, and visual representations of key reaction workflows.

Core Chemical Properties

This compound's utility stems from its specific chemical structure, which combines the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the reactivity of a hydrazide functional group.[4] This allows for a two-step approach to biomolecule labeling and detection.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀N₆O₃S | [3][6][7] |

| Molecular Weight | 386.51 g/mol | [3][6][7][8] |

| CAS Number | 102743-85-1 | [3][6][7] |

| Appearance | White to off-white solid | [2][6][9] |

| Solubility | Soluble in water and DMSO.[1][2][3][6][8] Can be dissolved in DMSO up to 83.33 mg/mL (with ultrasonic assistance) and in water to a lesser extent.[10] | |

| pKa | 12.93 ± 0.50 (Predicted) | [9] |

| LogP | 2.15590 | [11] |

| Spacer Arm Length | 15.7 Å (for Biotin Hydrazide) | [12][13] |

Reactivity and Applications

The primary reactive moiety of this compound is the hydrazide group (-NH-NH₂), which readily reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[4][14][15] This reactivity is the foundation for its most common applications.

Labeling of Glycoproteins and Carbohydrates

This compound is extensively used to label glycoproteins, polysaccharides, and other carbohydrate-containing molecules.[5][6] The process involves the oxidation of cis-diols present in sugar residues to generate aldehyde groups, which then react with the hydrazide.[5][14] This can be achieved through chemical oxidation with sodium periodate (B1199274) or enzymatic oxidation with galactose oxidase.[1][2] This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located away from the antigen-binding regions, thus preserving their function.[14]

Conjugation to Carboxylic Acids

In addition to reacting with aldehydes, this compound can be conjugated to molecules containing carboxyl groups (e.g., proteins with exposed aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][12] EDC activates the carboxyl group, allowing it to react with the hydrazide to form a stable amide bond.[14]

Neuronal Tracing

Biocytin and its derivatives are widely used as neuroanatomical tracers.[16][17] When introduced into neurons, for example, through microinjection, this compound can be transported along axons, allowing for the detailed visualization of neuronal morphology and connections.[6][8][16] Its aldehyde-fixable nature makes it compatible with standard histological techniques.[6][8]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the general steps for biotinylating glycoproteins using this compound after oxidation of their carbohydrate moieties.

-

Glycoprotein (B1211001) Preparation: Dissolve the glycoprotein to be labeled in 100 mM sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[5][12][13]

-

Oxidation: Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in cold deionized water.[5][13] Add the periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.[5][13] Incubate the reaction on ice for 30 minutes in the dark.[13][14]

-

Removal of Excess Periodate: Separate the oxidized glycoprotein from unreacted periodate using a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM sodium acetate buffer (pH 5.5).[5][13]

-

Biotinylation: Prepare a 25-50 mM stock solution of this compound in DMSO.[13][14] Add the this compound solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[13]

-

Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature.[5][13][14]

-

Purification: Remove unreacted this compound by dialysis or gel filtration.[5][13]

Protocol 2: Labeling of Carboxyl Groups using EDC

This protocol outlines the procedure for conjugating this compound to proteins via their carboxyl groups.

-

Protein Preparation: Dissolve the protein in an amine-free buffer such as MES buffer (pH 4.5-5.0) at a concentration of 5-10 mg/mL.[14]

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[14] Prepare a fresh stock solution of EDC in water (e.g., 100 mM).[12]

-

Reaction Mixture: Add the this compound stock solution to the protein solution to a final concentration of approximately 1.25 mM.[14] Subsequently, add the EDC stock solution to a final concentration of about 6.5 mM.[14]

-

Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing.[14]

-

Purification: Remove any precipitate by centrifugation. Purify the biotinylated protein from unreacted reagents by dialysis or gel filtration.[14]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the logical relationships in the application of this compound.

Caption: Workflow for labeling glycoproteins with this compound.

Caption: EDC-mediated coupling of this compound to carboxyl groups.

Caption: Workflow for neuronal tracing using this compound.

References

- 1. This compound--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound hydrochloride (CAS 102743-85-1) | Abcam [abcam.com]

- 4. interchim.fr [interchim.fr]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. biotium.com [biotium.com]

- 7. This compound | C16H30N6O3S | CID 128197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. guidechem.com [guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound HYDROCHLORIDE | CAS#:102743-85-1 | Chemsrc [chemsrc.com]

- 12. apexbt.com [apexbt.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cephamls.com [cephamls.com]

- 16. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocytin Hydrazide: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin (B1667093) hydrazide is a versatile, water-soluble chemical probe widely utilized in neuroscience and glycobiology for the selective labeling and detection of specific biomolecules. Its unique chemical properties, centered around the reactivity of its hydrazide functional group, enable its application in diverse experimental paradigms, from neuronal tract tracing to the identification of cell surface glycoproteins. This technical guide provides an in-depth exploration of the core mechanism of action of biocytin hydrazide, detailed experimental protocols, and a summary of its applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Mechanism of Action

The primary mechanism of action of this compound hinges on the nucleophilic reaction between its hydrazide moiety (-NH-NH2) and carbonyl groups, specifically aldehydes and ketones. This reaction results in the formation of a stable hydrazone bond.[1][2] This covalent linkage allows for the permanent tagging of target molecules with the biotin (B1667282) portion of this compound. The high affinity of biotin for avidin (B1170675) and streptavidin (Ka ≈ 10^-15 M) is then exploited for subsequent detection and visualization using enzyme or fluorophore-conjugated avidin/streptavidin.[2]

A key application of this mechanism is the labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO4), to generate aldehyde groups on the sugar rings.[1] this compound can then specifically react with these newly formed aldehydes, providing a robust method for labeling and subsequently identifying or purifying glycoproteins.[1]

The hydrazone bond formed can be further stabilized by reduction with a reducing agent like sodium cyanoborohydride (NaBH4), converting it to a more stable secondary amine linkage.[2] This additional step can be crucial for experiments requiring long-term stability of the label.

Key Applications

Neuronal Tracing

This compound is extensively used as both an anterograde and retrograde neuronal tracer.[3][4] When introduced into neurons, either through microinjection, iontophoresis, or pressure injection, it is transported along axonal pathways.[3][5]

-

Anterograde Tracing: Following injection into a specific brain region, this compound is taken up by neuronal cell bodies and transported down their axons to the terminal fields. This allows for the detailed mapping of efferent connections.[4][5]

-

Retrograde Tracing: In some instances, particularly when axons are damaged, this compound can be taken up by axon terminals and transported back to the cell body, enabling the identification of neurons that project to the injection site.[3]

The ability to visualize the complete morphology of labeled neurons, including dendritic and axonal arborizations, makes this compound a powerful tool in connectomics and neuroanatomical studies.[3]

Glycoprotein Labeling and Identification

The specific reaction of this compound with periodate-oxidized carbohydrates makes it an invaluable tool for the study of glycoproteins.[6][7] This application is critical for:

-

Identifying and characterizing cell surface glycoproteins: This is particularly relevant in cancer research and immunology, where changes in cell surface glycosylation are often associated with disease states.[8]

-

Studying protein-carbohydrate interactions: By labeling specific glycoproteins, their binding partners and roles in cellular signaling can be elucidated.

-

Purifying glycoproteins: The biotin tag allows for the efficient capture and purification of labeled glycoproteins using streptavidin-coated beads or columns.[9]

Applications in Drug Development

While primarily a research tool, the mechanism of this compound holds potential in the field of drug development.

-

Antibody-Drug Conjugates (ADCs): The ability to selectively label glycoproteins on the surface of cells can be adapted for the development of ADCs. In this context, a cytotoxic drug could be conjugated to an antibody that targets a specific cancer cell-surface glycoprotein. This compound chemistry provides a method for attaching the drug to the antibody via its carbohydrate moieties, potentially leading to more stable and effective ADCs.

-

Target Identification and Validation: By labeling and identifying cell surface glycoproteins that are differentially expressed in diseased versus healthy tissues, this compound can aid in the discovery of new drug targets.[8] The selective isolation of these proteins allows for their detailed characterization and validation as potential therapeutic targets.

-

Drug Delivery Systems: The biotin-avidin interaction can be harnessed to develop targeted drug delivery systems. A drug could be conjugated to biotin hydrazide and then complexed with streptavidin, which in turn could be targeted to specific cells or tissues.

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors, including the concentration of reagents, pH, temperature, and incubation time. The following tables summarize key quantitative parameters for its primary applications.

| Parameter | Glycoprotein Labeling | Neuronal Tracing (Iontophoresis) | Reference |

| This compound Concentration | 1-5 mM | 4% in appropriate buffer | [1],[10] |

| Oxidizing Agent (NaIO4) Conc. | 1-10 mM | N/A | [1] |

| Reaction pH | 6.5 - 7.5 (hydrazone formation) | 7.2 - 7.4 (physiological) | [1],[10] |

| Temperature | Room Temperature | N/A | [1] |

| Incubation Time | 2 hours to overnight | N/A | [1] |

| Iontophoretic Current | N/A | Pulsed positive current | [10] |

| Reagent | Relative Labeling Efficiency (Protein Carbonyls) | Reference |

| Biotin Hydrazide | Lowest among tested biotin hydrazides | [11] |

| Biotin-PEG-Hydrazide | Higher than biotin hydrazide | [11] |

| Fatty Acid Hydrazides | More effective in generating identifiable MS/MS spectra | [11] |

Experimental Protocols

Glycoprotein Labeling on Live Cells

This protocol is adapted from methods for labeling cell surface glycoproteins.

Materials:

-

Cells of interest

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Sodium periodate (NaIO4) solution (10 mM in PBS)

-

This compound solution (5 mM in PBS)

-

Quenching solution (e.g., 1 mM cysteine in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Wash cells three times with ice-cold PBS.

-

Incubate cells with 1 mM NaIO4 in PBS for 15 minutes on ice in the dark to oxidize cell surface glycoproteins.

-

Wash cells three times with ice-cold PBS to remove excess periodate.

-

Incubate cells with 1-5 mM this compound in PBS for 1-2 hours at room temperature.

-

Wash cells three times with PBS to remove unbound this compound.

-

Lyse the cells using an appropriate lysis buffer.

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured glycoproteins for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Anterograde Neuronal Tracing via Iontophoresis

This protocol provides a general guideline for iontophoretic injection of this compound. Specific parameters should be optimized for the target brain region and animal model.

Materials:

-

Anesthetized animal

-

Stereotaxic apparatus

-

Glass micropipette (tip diameter 10-20 µm)

-

4% this compound solution in 0.1 M phosphate buffer (pH 7.4)

-

Iontophoresis pump

Procedure:

-

Mount the anesthetized animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Fill a glass micropipette with the 4% this compound solution.

-

Lower the micropipette to the desired stereotaxic coordinates.

-

Deliver the this compound via iontophoresis using a pulsed positive current (e.g., 7 seconds on, 7 seconds off for 10-20 minutes).

-

After injection, leave the pipette in place for 5-10 minutes to minimize backflow.

-

Withdraw the pipette and suture the incision.

-

Allow for a survival period of 2-14 days for the tracer to be transported.

-

Perfuse the animal with fixative (e.g., 4% paraformaldehyde).

-

Process the brain tissue for visualization of the biocytin label using an avidin-biotin-peroxidase method.

Visualizations

Caption: Chemical mechanism of this compound labeling of glycoproteins.

Caption: Experimental workflow for anterograde neuronal tracing.

Caption: Potential applications in drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A note on the use of biocytin in anterograde tracing studies in the central nervous system: application at both light and electron microscopic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride (CAS 102743-85-1) | Abcam [abcam.com]

- 8. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of Techniques to Purify Plasma Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Biocytin Hydrazide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of biocytin (B1667093) hydrazide in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It includes detailed experimental protocols for its use in common biochemical applications and presents key data in a structured format for ease of reference.

Core Topic: Solubility of Biocytin Hydrazide

This compound is a versatile reagent used for labeling biomolecules, particularly glycoproteins, through the reaction of its hydrazide group with aldehydes. Its solubility in appropriate solvents is critical for the preparation of stock solutions and successful execution of labeling protocols.

Solubility Data

The solubility of this compound varies significantly between DMSO and aqueous solutions. DMSO is the preferred solvent for preparing high-concentration stock solutions, which can then be diluted into aqueous reaction buffers.

| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |

| DMSO | 83.33 mg/mL[1][2] | 215.60 mM[1][2] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, which can affect solubility.[1] |

| 50 mM[3] | 50 mM | A commonly used concentration for preparing stock solutions.[3] | |

| Aqueous Buffers | ~10 mM[3] | ~10 mM | The reagent can be dissolved directly in aqueous buffers, though at a lower concentration compared to DMSO.[3] |

| Water-soluble[4][5] | - | Described as a water-soluble molecule, which facilitates its use in biological applications.[4][5] |

Experimental Protocols

This compound is primarily used for the biotinylation of glycoproteins and molecules with carboxyl groups. The following are detailed methodologies for these key applications.

Protocol 1: Labeling of Glycoproteins

This protocol involves the oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups, which then react with the hydrazide group of this compound.

Materials:

-

Glycoprotein (B1211001) to be labeled

-

100 mM Sodium Acetate buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Anhydrous DMSO

-

Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

-

Desalting column or dialysis equipment

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[6]

-

Prepare a fresh 10-100 mM solution of sodium meta-periodate in cold water.

-

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. To selectively oxidize sialic acid residues, use a final periodate (B1199274) concentration of 1 mM.[3]

-

Incubate the reaction on ice for 30 minutes in the dark.[3]

-

Remove excess periodate by using a desalting column or dialysis against the Coupling Buffer.[3]

-

-

Biotinylation Reaction:

-

Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[3] This stock solution is stable for approximately 2 months at 4°C.[3]

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.[3]

-

Incubate the mixture for 2 hours at room temperature.[3]

-

-

Purification:

Protocol 2: Labeling of Carboxyl Groups

This method utilizes a carbodiimide (B86325) (EDC) to activate carboxyl groups, which then react with the hydrazide group of this compound to form a stable amide bond.

Materials:

-

Molecule with carboxyl groups (e.g., protein)

-

MES Buffer (e.g., 0.1 M, pH 4.5-5)

-

This compound

-

Anhydrous DMSO

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation:

-

Labeling Reaction:

-

Purification:

Important Considerations for Buffers:

-

Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) in EDC-mediated reactions as they will compete with the reaction.[3]

-

Phosphate buffers can reduce the efficiency of EDC coupling, though this can be overcome by adding more EDC.[3]

-

For hydrazide reactions with aldehydes, amine-free buffers at a near-neutral pH (6.5-7.5) are most efficient.[3]

Visualizations

Glycoprotein Labeling Workflow

Caption: Workflow for labeling glycoproteins using this compound.

Carboxyl Group Labeling Workflow

Caption: Workflow for labeling carboxyl groups using this compound and EDC.

Signaling Pathway and Application Logic

This compound is not directly involved in signaling pathways but serves as a tool for their study. For instance, in neuronal tracing, it helps delineate neural circuits.

Caption: Logical workflow for the use of this compound in neuronal tracing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound *CAS 102743-85-1* | AAT Bioquest [aatbio.com]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to Biocytin Hydrazide for Labeling Glycoconjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biocytin (B1667093) hydrazide as a powerful tool for the selective labeling of glycoconjugates. It delves into the core chemical principles, offers detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust labeling strategies.

Introduction to Glycoconjugate Labeling with Biocytin Hydrazide

This compound is a biotin-containing derivative equipped with a hydrazide functional group (-NH-NH2).[1] This reagent is instrumental in the field of glycobiology for the selective labeling of glycoproteins, polysaccharides, and glycolipids.[2][3] The fundamental principle of this labeling technique hinges on the chemical reaction between the hydrazide group of this compound and aldehyde groups introduced into the carbohydrate moieties of glycoconjugates.[4] These aldehyde groups are typically generated by the mild oxidation of cis-diols present in sugar residues, such as sialic acids, using sodium meta-periodate (NaIO₄).[5][6] This site-specific modification is particularly advantageous as it often targets the glycan portions of a glycoprotein (B1211001), which are generally located away from the protein's active sites, thereby preserving its biological function.[5] The biotin (B1667282) label, once conjugated, can be detected with high sensitivity and specificity using avidin (B1170675) or streptavidin-based probes.[7][8]

Chemical Principle of this compound Labeling

The labeling process is a two-step procedure:

-

Oxidation: The carbohydrate moieties of the glycoconjugate are first oxidized. Sodium periodate (B1199274) is a commonly used oxidizing agent that cleaves the bond between adjacent carbon atoms containing hydroxyl groups (cis-diols) to form two aldehyde groups.[5][6] By controlling the concentration of the periodate, it is possible to selectively oxidize specific sugar residues. For instance, a low concentration of sodium periodate (e.g., 1 mM) can selectively oxidize sialic acid residues.[4][5]

-

Hydrazone Bond Formation: The newly formed aldehyde groups then react with the hydrazide group of this compound to form a stable hydrazone bond.[1] This reaction is most efficient under slightly acidic conditions (pH 4-6).[1]

dot

Quantitative Data Presentation

The efficiency of labeling with this compound is dependent on several key parameters. The following table summarizes the quantitative data gathered from various protocols.

| Parameter | Value | Source(s) |

| Oxidation Step | ||

| Glycoprotein Concentration | 5 mg/mL | |

| Sodium Periodate (NaIO₄) Stock Conc. | 20 mM - 100 mM | [5] |

| Final NaIO₄ Concentration (General) | 10 mM | [5] |

| Final NaIO₄ Concentration (Sialic Acid Specific) | 1 mM | [5] |

| Oxidation Buffer | 100 mM Sodium Acetate (B1210297), pH 5.5 | [2] |

| Oxidation Incubation Time | 20 - 30 minutes | [2][9] |

| Oxidation Incubation Temperature | Room Temperature | [9] |

| Labeling Step | ||

| This compound Stock Concentration | 50 mg/mL in DMSO | [2][10] |

| This compound Final Concentration | 5 mM | [10] |

| Labeling Buffer | 100 mM Sodium Acetate, pH 5.5 | [2] |

| Labeling Incubation Time | 2 hours to overnight | [2][5][10] |

| Labeling Incubation Temperature | Room Temperature | [2][5][10] |

| Cell Surface Labeling | ||

| This compound Concentration | 5 mM | [11] |

| Labeling Buffer | PBS, pH 6.5 | [11] |

| Labeling Incubation Time | 60 minutes | [11] |

| Labeling Incubation Temperature | 4°C | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling glycoconjugates with this compound.

4.1. Labeling of Purified Glycoproteins

This protocol is adapted for labeling glycoproteins in solution.

Materials:

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

100 mM Sodium Acetate Buffer, pH 5.5

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 5 mg/mL.

-

Periodate Oxidation:

-

Removal of Excess Periodate: Separate the oxidized glycoprotein from excess NaIO₄ and byproducts using a desalting column or dialysis against 100 mM sodium acetate buffer, pH 5.5.

-

This compound Labeling:

-

Purification of Labeled Glycoprotein: Remove unreacted this compound by desalting or dialysis.[2]

dot

4.2. Labeling of Cell Surface Glycoconjugates

This protocol is designed for labeling glycoconjugates on the surface of living cells.[11]

Materials:

-

Cell suspension

-

Phosphate-Buffered Saline (PBS), pH 6.5

-

Sodium meta-periodate (NaIO₄)

-

This compound

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold PBS, pH 6.5.

-

Oxidation:

-

Resuspend the cells in ice-cold PBS, pH 6.5, containing 1 mM NaIO₄.

-

Incubate on ice for 15 minutes in the dark.

-

-

Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubate for 5 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS, pH 6.5, to remove excess periodate and glycerol.

-

Labeling:

-

Final Washes: Wash the cells three times with ice-cold PBS, pH 6.5, to remove unreacted this compound.

-

Downstream Analysis: The labeled cells can now be lysed for further analysis, such as affinity purification of labeled proteins.

Detection of Biocytin-Labeled Glycoconjugates

The biotin tag on the labeled glycoconjugates allows for sensitive detection using avidin or streptavidin conjugates. Common detection methods include:

-

Western Blotting: Labeled proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.[12]

-

Flow Cytometry: Cells with labeled surface glycoconjugates can be incubated with fluorescently-labeled streptavidin and analyzed by flow cytometry.[11]

-

Microscopy: Fluorescently-labeled streptavidin can be used to visualize the localization of labeled glycoconjugates in cells and tissues.[11]

-

Affinity Purification: Biotinylated molecules can be enriched from complex mixtures using streptavidin-coated beads for subsequent analysis, such as mass spectrometry.[13]

dot

Advantages and Considerations

Advantages:

-

Site-Specificity: Targets carbohydrate moieties, often preserving protein function.[5]

-

High Sensitivity: The biotin-avidin interaction is one of the strongest non-covalent interactions known, allowing for highly sensitive detection.[1]

-

Versatility: Applicable to a wide range of glycoconjugates and experimental systems, including purified proteins and live cells.[2][7]

-

Mild Reaction Conditions: The labeling reaction proceeds under physiological or near-physiological conditions.

Considerations:

-

Presence of Carbohydrates: The target molecule must be a glycoconjugate containing oxidizable sugar residues.

-

Potential for Non-specific Labeling: While generally specific, high concentrations of this compound or prolonged incubation times may lead to some non-specific labeling of other cellular components.[14]

-

Optimization Required: Reaction conditions, such as reagent concentrations and incubation times, may need to be optimized for each specific application to achieve the desired labeling efficiency.[10]

Conclusion

This compound provides a robust and versatile method for the specific labeling of glycoconjugates. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in this guide, researchers can effectively utilize this powerful tool for a wide array of applications in basic research and drug development.

References

- 1. interchim.fr [interchim.fr]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme-based detection of glycoproteins on blot transfers using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Principles of Avidin-Biotin Technology with Biocytin Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of avidin-biotin technology, with a specific focus on the application of biocytin (B1667093) hydrazide. This powerful combination of high-affinity molecular interaction and targeted chemical labeling has become an indispensable tool in various fields of life science research, including neuroscience, cell biology, and drug development. This document details the underlying mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visual representations of the key workflows and principles.

The Avidin-Biotin Interaction: A Foundation of High-Affinity Binding

At the heart of this technology lies the exceptionally strong and specific non-covalent interaction between avidin (B1170675), a glycoprotein (B1211001) found in egg whites, and biotin (B1667282) (Vitamin B7).[1] This interaction is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd), indicating a very stable complex.[1][2][3][4]

Avidin is a tetrameric protein, meaning it is composed of four identical subunits.[5] Each of these subunits has a single binding site for a biotin molecule, allowing one avidin molecule to bind up to four biotin molecules.[5] This tetravalent nature is a key feature that enables significant signal amplification in various applications.[5][6][7]

Several analogs of avidin are also widely used, each with distinct properties that can be advantageous in specific experimental contexts. Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is also a tetramer with four biotin-binding sites and a similarly high affinity for biotin.[8] Unlike avidin, streptavidin is not glycosylated and has a near-neutral isoelectric point, which can reduce non-specific binding in certain applications.[8] NeutrAvidin is a deglycosylated form of avidin with a neutral isoelectric point, further minimizing non-specific interactions.[1]

Table 1: Quantitative Comparison of Biotin-Binding Proteins

| Property | Avidin | Streptavidin | NeutrAvidin |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M[1][2][3][4] | ~10⁻¹⁴ - 10⁻¹⁵ M[2][3] | ~10⁻¹⁵ M |

| Molecular Weight | ~66-68 kDa | ~53 kDa | ~60 kDa |

| Biotin Binding Sites | 4 | 4 | 4 |

| Isoelectric Point (pI) | 10.0-10.5 | 5.0-6.0 | 6.3 |

| Glycosylation | Yes | No | No |

| Non-specific Binding | Higher | Lower | Lowest |

Biocytin Hydrazide: A Versatile Tool for Targeted Labeling

This compound is a derivative of biotin that incorporates a hydrazide functional group (-NH-NH2). This chemical feature allows this compound to act as a versatile labeling reagent, particularly for molecules containing aldehyde or ketone groups.[9][10][11]

The primary application of this compound involves the labeling of glycoproteins and other carbohydrate-containing molecules. This is achieved through a two-step process:

-

Oxidation: The sugar moieties of the glycoconjugate are first oxidized to create aldehyde groups. This is typically done using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄).[12]

-

Hydrazone Bond Formation: The hydrazide group of this compound then reacts with the newly formed aldehyde groups to form a stable covalent bond known as a hydrazone.[13]

This method allows for the specific attachment of a biotin tag to glycoproteins, which can then be detected using avidin-based systems.

Another significant application of biocytin and its derivatives is as a neuronal tracer in neuroanatomical studies.[14][15] When introduced into a neuron, biocytin is transported throughout the cell, filling the soma, dendrites, and axon. Its presence can then be visualized using avidin-conjugated reporters, providing a detailed morphological reconstruction of the neuron.[16][17]

Signal Amplification: The Power of the Avidin-Biotin Complex (ABC)

A key advantage of the avidin-biotin system is its capacity for substantial signal amplification.[6][7] This is most prominently utilized in the Avidin-Biotin Complex (ABC) method, commonly employed in techniques like immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA).

The ABC method involves the pre-incubation of avidin with a biotinylated enzyme (such as horseradish peroxidase, HRP, or alkaline phosphatase, AP) to form large, stable complexes. These complexes retain free biotin-binding sites on the avidin molecules. When these complexes are applied to a sample where a biotinylated probe (e.g., a secondary antibody) is bound to the target of interest, the free binding sites on the avidin in the complex bind to the biotinylated probe. This results in the localization of a large number of enzyme molecules at the target site, leading to a significant amplification of the signal when a suitable substrate is added.[5][6]

Table 2: Comparison of Signal Amplification Methods in Immunohistochemistry

| Method | Relative Sensitivity | Primary Antibody Dilution | Signal-to-Noise Ratio | Key Feature |

| Direct Conjugate | Low | Low | Variable | Simplest method, one-step detection. |

| Labeled Streptavidin-Biotin (LSAB) | High | Moderate | Good | Smaller complex size allows for better tissue penetration than ABC.[6] |

| Avidin-Biotin Complex (ABC) | Very High | High | Good | Forms large complexes with a high enzyme-to-antibody ratio for significant signal amplification.[6] |

| Polymer-Based | Very High | High | Very Good | Biotin-free system, reducing background from endogenous biotin.[6] |

| Tyramide Signal Amplification (TSA) | Extremely High | Very High | Excellent | Enzyme-catalyzed deposition of multiple reporter molecules for the highest level of amplification.[18] |

Experimental Protocols

Protocol for Labeling Glycoproteins with this compound

This protocol outlines the general steps for labeling glycoproteins in a solution or on a cell surface.

Materials:

-

This compound

-

Sodium Periodate (NaIO₄)

-

Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

-

Quenching Solution (e.g., 15 mM Sodium Bisulfite)

-

Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis tubing

Procedure:

-

Oxidation of Glycoproteins:

-

Dissolve the glycoprotein sample in the coupling buffer.

-

Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding the quenching solution.

-

Remove excess periodate and byproducts by dialysis against the coupling buffer or by using a desalting column.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

-

-

Purification of Labeled Glycoprotein:

-

Remove excess, unreacted this compound by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Protocol for Avidin-Biotin Complex (ABC) Detection in Immunohistochemistry

This protocol describes the general steps for detecting a biotinylated target in tissue sections using the ABC method.

Materials:

-

Biotinylated Secondary Antibody

-

Avidin and Biotinylated Horseradish Peroxidase (HRP) (or other enzyme)

-

Phosphate-Buffered Saline (PBS)

-

Blocking Solution (e.g., normal serum)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hydrogen Peroxide (H₂O₂)

Procedure:

-

Tissue Preparation and Antigen Retrieval:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval if necessary.

-

-

Blocking Endogenous Peroxidase and Biotin:

-

Incubate sections in 3% H₂O₂ to block endogenous peroxidase activity.

-

If high endogenous biotin is a concern, perform an avidin-biotin blocking step.

-

-

Primary and Secondary Antibody Incubation:

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary antibody.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody.

-

Wash with PBS.

-

-

Formation and Application of the Avidin-Biotin Complex (ABC):

-

Prepare the ABC reagent by mixing avidin and biotinylated HRP according to the manufacturer's instructions and incubate for 15-30 minutes to allow complex formation.

-

Incubate the tissue sections with the pre-formed ABC reagent.

-

Wash with PBS.

-

-

Signal Development and Visualization:

-

Incubate the sections with the DAB substrate solution until the desired color intensity is reached.

-

Wash with water to stop the reaction.

-

Counterstain, dehydrate, and mount the slides.

-

Visualizing the Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and experimental workflows described in this guide.

Caption: The tetravalent nature of avidin allows it to bind up to four biotin molecules, forming a stable complex.

Caption: Workflow for labeling glycoproteins using this compound.

Caption: The principle of signal amplification using the Avidin-Biotin Complex (ABC) method.

Caption: Experimental workflow for neuronal tracing using biocytin.

Conclusion

The avidin-biotin technology, particularly when coupled with the targeted labeling capabilities of this compound, offers a robust and versatile platform for a wide range of biological investigations. The exceptional affinity of the avidin-biotin interaction provides the foundation for highly sensitive detection and purification methods, while the chemical reactivity of this compound allows for the specific tagging of important biomolecules. The principles of signal amplification, exemplified by the ABC method, have revolutionized techniques such as immunohistochemistry, enabling the visualization of low-abundance targets. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles and methodologies is essential for the successful design and execution of experiments that yield clear, reliable, and impactful results.

References

- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 4. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

- 5. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

- 7. biologyease.com [biologyease.com]

- 8. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. biocompare.com [biocompare.com]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

- 12. This compound--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Anterograde and Retrograde Transport of Biocytin Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin (B1667093), a conjugate of biotin (B1667282) and L-lysine, is a highly versatile neuroanatomical tracer utilized for its ability to be transported both anterogradely and retrogradely within neurons.[1][2][3] Its relatively small size and high solubility allow for comprehensive filling of neuronal processes, revealing detailed morphology of dendritic and axonal arborizations.[3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of biocytin as a neuronal tracer.

Core Principles of Biocytin Transport

Biocytin is readily taken up by neurons and subsequently transported along their axons.[2][3][4] The direction of transport determines the type of neuroanatomical information that can be obtained.

Anterograde Transport: From Soma to Axon Terminal

In anterograde transport, biocytin is transported from the neuronal cell body (soma) down the axon to its terminals. This process is invaluable for mapping the efferent connections of a specific brain region or neuronal population. The mechanism of anterograde transport relies on the neuron's intrinsic machinery for moving proteins and organelles away from the cell body. While the precise interaction is not fully elucidated, it is understood to involve active transport mechanisms along microtubules. The molecular motor protein kinesin is the primary driver of this anterograde movement.

Retrograde Transport: From Axon Terminal to Soma

Conversely, retrograde transport involves the movement of biocytin from the axon terminals back to the soma. This is particularly useful for identifying the afferent inputs to a specific brain region. The retrograde transport mechanism also utilizes the microtubule network but is driven by a different molecular motor, dynein . While biocytin is an effective anterograde tracer, its efficiency as a retrograde tracer can be more variable and may sometimes require damage to the nerve fibers to facilitate uptake.[4]

Quantitative Data on Biocytin Transport

Quantitative data on the transport of biocytin is crucial for experimental design, particularly for determining appropriate survival times after tracer injection. While precise rates can vary depending on the neuronal system, animal model, and experimental conditions, some data is available.

| Tracer | Transport Direction | Reported Transport Rate/Efficiency | Notes |

| Biocytin | Anterograde | Rapid transport, allowing for the study of short pathways under acute experimental conditions.[5] | Considered superior to Biotinylated Dextran (B179266) Amine (BDA) for labeling very thin axons and terminal ramifications.[1] |

| Biocytin | Retrograde | Generally less efficient than anterograde transport; labeling can be enhanced by axonal damage.[4] | BDA is considered superior to biocytin for retrograde transport, resulting in more complete dendritic filling.[1] |

| Neurobiotin | Anterograde & Retrograde | Produces more extensive labeling at the injection site and heavier anterograde labeling compared to biocytin. Retrograde labeling is markedly greater than with biocytin in certain pathways.[6][7] | An analog of biocytin that can be a more effective retrograde tracer in some systems.[6][7] |

| TMR Biocytin | Anterograde & Retrograde | Initial fiber transport velocity reported as high as 5.4 mm/h.[8] | A fluorescent conjugate of biocytin that allows for visualization in live tissue.[8] |

Experimental Protocols

The successful use of biocytin as a neuroanatomical tracer is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experimental procedures.

Tracer Injection

The two primary methods for delivering biocytin into the brain are iontophoresis and pressure injection.

a) Iontophoretic Injection: This technique uses an electrical current to expel the charged biocytin molecules from a micropipette. It allows for very discrete injection sites.[5]

-

Pipette Preparation: Pull glass micropipettes to a tip diameter of 10-20 µm. Fill the tip with a 2-5% solution of biocytin dissolved in 0.05 M Tris buffer (pH 7.6) or 0.5 M potassium acetate.

-

Iontophoresis Parameters: Use a positive (ejecting) current of 1-5 µA, delivered in a pulsed fashion (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes. The current parameters should be optimized for the specific brain region and neuronal population being targeted.

b) Pressure Injection: This method involves applying pressure to a micropipette to eject the biocytin solution. It is suitable for delivering larger volumes of the tracer.

-

Pipette Preparation: Similar to iontophoresis, use glass micropipettes with a slightly larger tip diameter. Fill the pipette with a 5-10% biocytin solution.

-

Injection Parameters: Connect the pipette to a pressure injection system (e.g., Picospritzer). Deliver a series of pressure pulses (e.g., 20-50 psi for 10-50 ms) over a period of 5-10 minutes. The volume injected can be monitored visually through the microscope.

In Vivo Experimental Workflow

Brain Slice Labeling Protocol

Biocytin can also be used to label neurons in acute brain slices, often in conjunction with electrophysiological recordings.

-

Slice Preparation: Prepare acute brain slices (250-400 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Cell Filling: During whole-cell patch-clamp recording, include 0.2-0.5% biocytin in the internal pipette solution. Allow the biocytin to diffuse into the cell for the duration of the recording (typically 20-60 minutes).

-

Fixation: After the recording, carefully remove the slice and fix it overnight at 4°C in 4% paraformaldehyde in phosphate-buffered saline (PBS).

Histological Processing and Visualization

The visualization of biocytin relies on its high affinity for avidin. The most common method is the Avidin-Biotin Complex (ABC) method coupled with a chromogenic reaction.

ABC Method Protocol:

-

Rinse: Wash the fixed brain sections thoroughly in PBS.

-

Endogenous Peroxidase Quenching: Incubate sections in a solution to block endogenous peroxidase activity (e.g., 1% hydrogen peroxide in PBS for 10-15 minutes).

-

Permeabilization and Blocking: Incubate sections in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 5% normal goat serum) in PBS for 1-2 hours at room temperature.

-

ABC Incubation: Incubate the sections in the ABC reagent (prepared according to the manufacturer's instructions) overnight at 4°C.

-

Rinse: Wash the sections extensively in PBS.

-

Chromogenic Reaction: Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB). The reaction produces a brown precipitate at the location of the biocytin.

-

Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip.

Signaling Pathways and Molecular Mechanisms

The transport of biocytin is an active process that relies on the integrity of the neuronal cytoskeleton, primarily the microtubules, and the function of molecular motor proteins.

While the direct binding of biocytin to motor proteins has not been definitively characterized, it is hypothesized that biocytin is likely packaged into vesicles or associated with other cargo that is then transported by kinesin (anterograde) or dynein (retrograde) along the microtubule tracks. The neuronal uptake mechanism for extracellularly applied biocytin is not fully understood but may involve a combination of endocytosis and transport through membrane channels or transporters.

Conclusion

Biocytin remains a powerful and widely used tool in neuroanatomical research. Its ability to be transported in both anterograde and retrograde directions provides a means to comprehensively map neuronal circuits. By understanding the underlying principles of its transport and meticulously applying the detailed experimental protocols outlined in this guide, researchers can effectively utilize biocytin to gain valuable insights into the intricate connectivity of the nervous system. Further research into the precise molecular interactions governing biocytin's uptake and transport will undoubtedly enhance its application in neuroscience and drug development.

References

- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A note on the use of biocytin in anterograde tracing studies in the central nervous system: application at both light and electron microscopic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d.docksci.com [d.docksci.com]

- 8. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Evolution of Biocytin-Based Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its introduction in the late 1980s, biocytin (B1667093) has revolutionized neuroanatomical research by providing a robust and versatile tool to link neuronal function with intricate morphology. This technical guide delves into the discovery, development, and core methodologies of biocytin-based tracers. Structurally a conjugate of biotin (B1667282) and L-lysine, biocytin's utility stems from its efficient uptake and transport within neurons and the high-affinity binding of its biotin moiety to avidin (B1170675), enabling a range of visualization techniques. This guide provides detailed experimental protocols, quantitative data on tracer performance, and visual representations of key workflows and concepts to empower researchers in leveraging this powerful technique for neural circuit analysis and drug discovery.

Historical Perspective: The Advent of a Powerful Neuroanatomical Tool

The development of biocytin as a neuronal tracer emerged from the need to overcome the limitations of existing methods in the 1970s and 1980s. Techniques like intracellular injection of horseradish peroxidase (HRP) and fluorescent dyes such as Lucifer Yellow, while groundbreaking, presented challenges in achieving complete and permanent labeling of fine neuronal processes.

In 1988, Horikawa and Armstrong introduced biocytin as a solution.[1] Their work demonstrated that this small, water-soluble molecule could be readily introduced into neurons via intracellular electrodes without significantly altering their electrical properties.[1] Once inside, biocytin thoroughly filled the entire neuron, from the soma to the most distal axonal and dendritic arborizations, providing a Golgi-like level of detail.[2] This breakthrough provided a crucial bridge between electrophysiological recordings and the detailed anatomical reconstruction of the recorded neuron.[3]

The key to biocytin's success lies in the avidin-biotin complex (ABC) method. The biotin molecule in biocytin binds with extremely high affinity and specificity to avidin, a protein found in egg white.[4] This strong interaction allows for the amplification of the signal by using avidin conjugated to an enzyme, typically horseradish peroxidase (HRP), which can then catalyze a chromogenic reaction to produce a stable, visible precipitate.[2] This method offered a significant improvement in sensitivity and permanence over previous techniques.

Over the years, the biocytin toolkit has expanded to include derivatives like neurobiotin, which has a lower molecular weight and can pass through gap junctions, and fluorescently conjugated biocytin, which allows for visualization in living tissue.[5][6] More recently, biotinidase-resistant versions have been developed to enable longer-term tracing studies by preventing the enzymatic degradation of biocytin in vivo.[7][8]

Chemical Properties and Mechanism of Action

Biocytin, or Nε-biotinyl-L-lysine, is a conjugate of D-biotin and the amino acid L-lysine.[9] This structure confers several advantageous properties for neuronal tracing.

Key Chemical Properties:

-

High Solubility: Biocytin is highly soluble in aqueous solutions, making it easy to dissolve in intracellular recording solutions.[10]

-

Low Molecular Weight: Its relatively small size allows for efficient diffusion throughout the neuron, including fine axons and dendrites.[10]

-

Biotin Moiety: The exposed biotin group provides a high-affinity binding site for avidin and its derivatives (e.g., streptavidin).[4]

Mechanism of Neuronal Uptake and Transport:

Biocytin can be introduced into neurons through several methods, including intracellular injection via sharp microelectrodes or whole-cell patch pipettes, juxtacellular labeling, and extracellular pressure or iontophoretic injections.[2][11] Once inside the neuron, it is actively transported along both anterograde (from soma to axon terminal) and retrograde (from axon terminal to soma) pathways.[7] The precise mechanisms of this transport are not fully elucidated but are thought to involve the neuron's endogenous axonal transport machinery.

Visualization via the Avidin-Biotin Interaction:

The visualization of biocytin-filled neurons is most commonly achieved through the avidin-biotin complex (ABC) method. This multi-step process provides significant signal amplification.

Quantitative Data on Biocytin-Based Tracers

The performance of biocytin and its derivatives can be quantified in several ways, including transport rate, stability, and labeling efficiency.

| Tracer | Molecular Weight (Da) | Transport Direction | Transport Rate | Stability | Key Features |

| Biocytin | 372.48 | Anterograde & Retrograde | Rapid | Degraded by biotinidase in vivo over hours to days[7][8] | Gold standard for detailed morphology, versatile for light and electron microscopy.[2] |

| Neurobiotin™ | 286.39 | Anterograde & Retrograde | Similar to Biocytin | Degraded by biotinidase[8] | Lower molecular weight allows for tracing through gap junctions.[12] |

| TMR-Biocytin | ~800 | Anterograde & Retrograde | Initial fiber transport velocity of 5.4 mm/h[5] | Stable for fluorescence imaging | Fluorescently tagged for visualization in live tissue.[5] |

| Biotinidase-resistant Biocytin Analogs | Varies | Anterograde & Retrograde | Similar to Biocytin | Significantly more stable in vivo, with labeling retained for at least 96 hours[7] | Ideal for long-term tracing studies.[7] |

Detailed Experimental Protocols

Preparation of Biocytin Solution

-

Dissolve Biocytin: Prepare a 0.5% to 4% (w/v) solution of biocytin in the desired intracellular recording solution (e.g., 2 M potassium acetate (B1210297) or 0.1 M Tris buffer, pH 7.6).[1]

-

Ensure Complete Dissolution: Vortex or sonicate briefly to ensure the biocytin is fully dissolved.

-

Filter the Solution: Filter the solution through a 0.22 µm syringe filter to remove any precipitates that could clog the micropipette.

Intracellular Filling of Neurons

This protocol assumes a whole-cell patch-clamp recording configuration.

-

Prepare Micropipettes: Pull glass micropipettes to a resistance of 3-7 MΩ.

-

Backfill Pipettes: Backfill the micropipettes with the filtered biocytin-containing intracellular solution.

-

Establish Recording: Obtain a stable whole-cell recording from the target neuron.

-

Allow for Diffusion: Maintain the recording for at least 15-30 minutes to allow for the diffusion of biocytin from the pipette into the cell's processes.[9] For neurons with extensive axonal arbors, longer diffusion times may be necessary.

-

Gently Retract Pipette: After the diffusion period, slowly retract the pipette to allow the cell membrane to reseal.

Tissue Fixation and Sectioning

-

Perfuse the Animal: Following an appropriate post-injection survival time (ranging from hours to days depending on the experimental goals), transcardially perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Post-fix the Brain: Dissect the brain and post-fix it in the same fixative solution for several hours to overnight at 4°C.

-

Cryoprotect the Tissue: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M phosphate buffer until it sinks.

-

Section the Brain: Cut 40-50 µm thick sections on a freezing microtome or cryostat. Collect the sections in a cryoprotectant solution.

Visualization using the ABC-DAB Method

-

Rinse Sections: Wash the free-floating sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS), pH 7.4.

-

Quench Endogenous Peroxidase Activity: Incubate the sections in a solution of 1% hydrogen peroxide in PBS for 15-30 minutes to block endogenous peroxidase activity.

-

Rinse Sections: Wash the sections three times for 10 minutes each in PBS.

-

Permeabilize and Block: Incubate the sections for 1-2 hours at room temperature in a blocking solution containing 0.3% Triton X-100 and 5% normal serum (from the species in which the secondary antibody was raised) in PBS.

-

Incubate with ABC Reagent: Prepare the avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs Vectastain Elite ABC kit) and incubate the sections in this solution for 1-2 hours at room temperature or overnight at 4°C.

-

Rinse Sections: Wash the sections three times for 10 minutes each in PBS.

-

Develop with DAB: Prepare the diaminobenzidine (DAB) solution. Incubate the sections in the DAB solution until the desired level of staining is achieved, monitoring the reaction under a microscope. The reaction product will appear as a brown precipitate.

-

Stop the Reaction: Stop the reaction by transferring the sections to PBS.

-

Mount and Coverslip: Mount the stained sections onto gelatin-coated slides, air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Applications in Neuroscience and Drug Development

The ability to correlate a neuron's electrophysiological properties with its detailed morphology has made biocytin an invaluable tool in neuroscience.

Mapping Neural Circuits: Biocytin tracing has been instrumental in elucidating the connectivity of various neural circuits. By filling a single neuron, researchers can trace its axonal projections to identify its synaptic targets and map its local and long-range connections. This has been applied to study circuits in the cortex, hippocampus, thalamus, and spinal cord, among other brain regions. For example, biocytin labeling has been used to demonstrate the precise connectivity between different classes of interneurons and pyramidal cells in the neocortex, revealing the rules that govern cortical microcircuitry.[1]

Studying Synaptic Plasticity: By combining biocytin filling with electrophysiological recordings, researchers can investigate the structural correlates of synaptic plasticity. For instance, after inducing long-term potentiation (LTP) at a synapse, biocytin labeling can be used to visualize changes in dendritic spine morphology, providing evidence for structural plasticity.

Drug Discovery and Development: In the context of drug development, biocytin-based methods can be used to:

-

Identify neuronal populations affected by a drug: By recording from and labeling neurons in the presence of a novel compound, researchers can identify the specific cell types that are targeted by the drug.

-

Assess the effects of drugs on neuronal morphology: Chronic administration of a drug may lead to changes in dendritic arborization or spine density. Biocytin labeling can be used to quantify these structural changes.

-

Investigate the mechanism of action of neuroactive compounds: By tracing the circuits modulated by a drug, researchers can gain insights into its mechanism of action at the network level.

Troubleshooting Common Issues